molecular formula C18H15ClN4O B7758892 5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758892
M. Wt: 338.8 g/mol
InChI Key: ZVFCXGCKFYKNLO-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a benzimidazole moiety, and it is substituted with an amino group, a chlorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole: Similar in structure but lacks the ketone group.

    5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol: Similar but has a hydroxyl group instead of a ketone.

Uniqueness

The presence of the ketone group in 5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one distinguishes it from similar compounds, potentially altering its reactivity and interaction with biological targets. This unique feature may confer specific advantages in its applications, such as increased binding affinity or selectivity in medicinal chemistry.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-22-14-8-3-2-7-13(14)21-18(22)16-15(24)10-23(17(16)20)12-6-4-5-11(19)9-12/h2-9H,10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCXGCKFYKNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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